(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

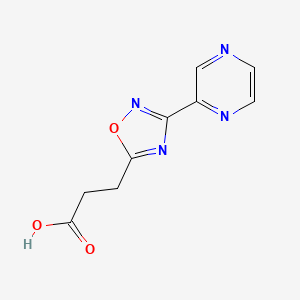

The compound "(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid" is a chiral molecule that is of interest due to its potential applications in the synthesis of biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) group suggests that it is used as a protected form of an amino acid, which is a common strategy in peptide synthesis to prevent unwanted side reactions .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from readily available starting materials. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate in the production of Biotin, was achieved from L-cystine in an overall yield of 67% through esterification, protection of amine and thiol groups . Similarly, the synthesis of (R)-3-amino-3-(p-methoxyphenyl)propionic acid involved multiple steps including acylation, annulation, and decarboxylation, indicating the complexity and the need for careful control of reaction conditions to obtain the desired enantiomerically pure product .

Molecular Structure Analysis

The molecular structure of the compound includes a tert-butoxycarbonyl group for amine protection, a methoxyphenyl group, and a propanoic acid moiety. The presence of these functional groups indicates that the compound could be involved in reactions typical for carboxylic acids and amines, such as amide bond formation or esterification .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the protective Boc group, which can be removed under acidic conditions to yield the free amine. This deprotection step is crucial in peptide synthesis. The methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions, while the carboxylic acid functionality allows for the formation of esters, amides, and other derivatives .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid" are not detailed in the provided papers, related compounds typically exhibit properties such as solubility in common organic solvents, melting points that are indicative of their purity, and specific optical rotation values that confirm their enantiomeric purity. The presence of the tert-butoxycarbonyl group generally increases the steric bulk and affects the compound's reactivity and physical properties .

Scientific Research Applications

Role in Drug Synthesis and Biomass Conversion

Compounds with functionalities similar to those in the target molecule have been extensively studied for their utility in drug synthesis and biomass conversion. Levulinic acid, for instance, is a key biomass-derived platform chemical with carbonyl and carboxyl functional groups. It serves as a precursor in synthesizing value-added chemicals and drugs, demonstrating the potential for compounds like (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid to participate in sustainable chemical synthesis and pharmaceutical development (Zhang et al., 2021).

Antioxidant and Anti-inflammatory Potential

Research on structurally related compounds, such as hydroxycinnamic acids and their derivatives, highlights the antioxidant and anti-inflammatory potential of phenolic structures. These activities are often attributed to the presence of hydroxyl groups and conjugated systems, suggesting that (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid might also exhibit similar biological properties, thereby supporting its exploration in food science, nutraceuticals, and medicinal chemistry (Naveed et al., 2018).

Biodegradation and Environmental Impact

The study of carboxylic acids and their biodegradation underlines the environmental relevance of such compounds. Understanding the microbial pathways and potential environmental impacts of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid could contribute to assessing its sustainability and ecological footprint. This aligns with the broader interest in the fate and breakdown of bio-renewable chemicals in soil and groundwater (Thornton et al., 2020).

Applications in Catalysis

The presence of functional groups in (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid suggests potential catalytic applications. Studies on similar molecular structures have explored their use in promoting or inhibiting specific chemical reactions, which could be valuable in developing new catalytic processes or materials (Chepaikin & Borshch, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name |

(3R)-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXONWHJJNOKEU-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375897 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid | |

CAS RN |

500788-86-3 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/structure/B1302821.png)

![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)

![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)